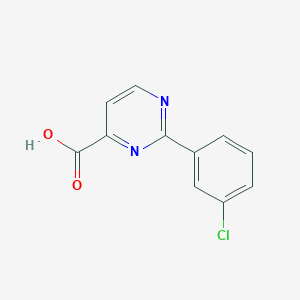
2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for obtaining pyrimidine derivatives. One common approach involves the condensation of appropriate precursors, such as aldehydes or ketones, with amidines or ureas. For this specific compound, a series of pyrimidine-3-carboxylic acid and pyrimidine-3,4-dicarboxylic acid derivatives were synthesized and evaluated for antibacterial and antifungal activities .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial and Antiviral Applications
Pyrimidines have been found to exhibit antibacterial and antiviral effects . This suggests potential applications in the development of new antibiotics and antiviral drugs.
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral effects, pyrimidines also display antifungal and antituberculosis effects . This indicates potential uses in the treatment of fungal infections and tuberculosis.
Anticancer Applications
Pyrimidines have been found to exhibit anticancer activity . For example, thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells, displaying excellent anticancer activity .
Anti-Arthritic Applications
Pyrrolo[3,2-c]pyridine derivatives, which are similar to pyrimidines, show inhibitory effects against FMS kinase and are promising candidates for antiarthritic drug development .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with multiple receptors, which can lead to various therapeutic effects .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, some pyrimidine derivatives are known to inhibit certain enzymes, thereby altering cellular processes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence DNA synthesis, protein synthesis, and various signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrimidine derivatives are known to have antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYUZXXZLABMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)

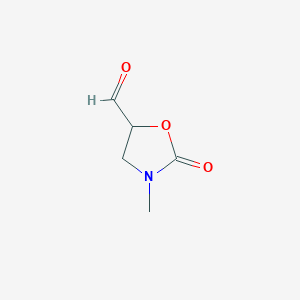
![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)
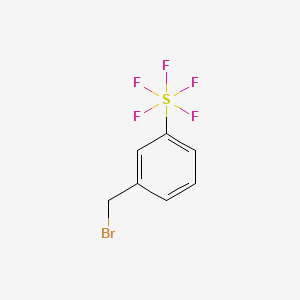

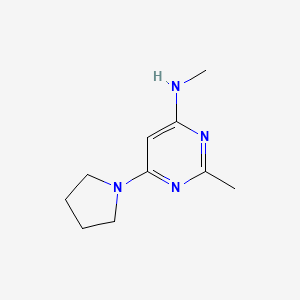
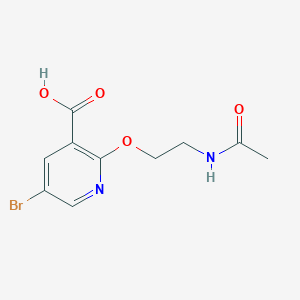
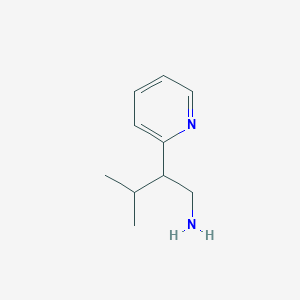
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)
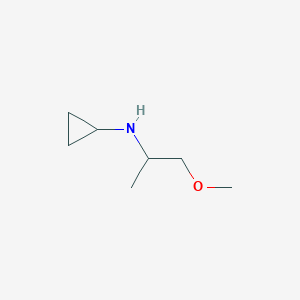
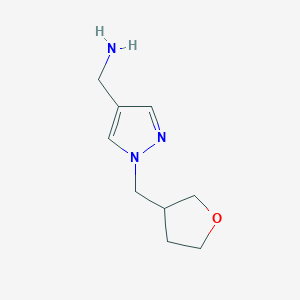
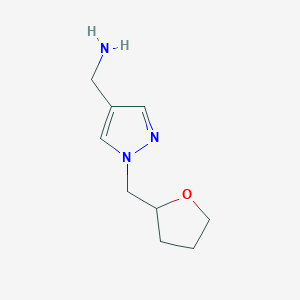
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)